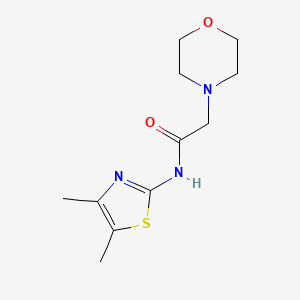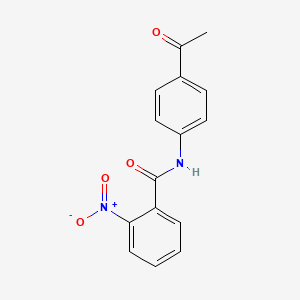
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified in the late 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is not fully understood, but it is believed to work through the activation of the immune system. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the immune response. This immune activation can lead to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its immune-activating properties, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to increase blood flow to tumors, leading to increased oxygenation and potentially enhancing the effects of other cancer treatments. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has also been shown to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established, allowing for consistent and reproducible results. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide can be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to have varying effects depending on the type of cancer being treated, making it important to carefully select appropriate experimental models.
Orientations Futures
There are a number of potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. One area of interest is in combination therapies, where N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is used in conjunction with other cancer treatments to enhance their effects. Another area of interest is in developing new formulations of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide that can improve its solubility and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide and its potential applications in cancer treatment.
Méthodes De Synthèse
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been well-established and optimized over the years, allowing for the efficient production of the drug in large quantities.
Applications De Recherche Scientifique
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential use in cancer treatment. Scientific research has shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide can induce tumor cell death and inhibit the growth of cancer cells in vitro and in vivo. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-9(2)17-11(12-8)13-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUCDDZOFAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(morpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)

![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)



![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)